Hexahydroisocohumulone

Foam stability Brewing NIBEM foam tester

Hexahydroisocohumulone (CAS 685110-37-6) delivers complete light stability and bitterness equipotent to iso-α-acids (~1.0–1.1×), eliminating skunky off-flavor without altering BU specs. It provides superior foam stability versus unreduced iso-α-acids at ≥4.2 ppm and ranks highest in oxidative shelf-life protection (Hexa > Tetra > Rho). Procure as an analytical standard (ICS-H2, 65.9% w/w total hexahydroiso-α-acids, co-ratio 0.289) for validated EBC 7.9 HPLC quantification, or as potassium/DCHA salt formulations for product development.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 685110-37-6
Cat. No. B15192663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydroisocohumulone
CAS685110-37-6
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC(C)CCC(C1(C(C(C(=C1O)C(=O)C(C)C)O)CC=C(C)C)O)O
InChIInChI=1S/C20H34O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7,12-15,18,21,23-25H,8-10H2,1-6H3
InChIKeyCNKVRZVLFXIJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroisocohumulone (CAS 685110-37-6): A Fully Hydrogenated Iso-α-Acid for Light-Stable Beer Bitterness and Superior Foam Performance


Hexahydroisocohumulone (CAS 685110-37-6) is the fully saturated derivative of isocohumulone, belonging to the hexahydroiso-α-acid (HHIA) class of chemically reduced hop bitter acids [1]. It is formed from iso-α-acids via simultaneous or successive reduction of the carbonyl group in the isohexenoyl side chain and catalytic hydrogenation of both carbon-carbon double bonds in the side chains at C4 and C5 [1]. As a member of the reduced iso-α-acid family—alongside dihydro- (rho), tetrahydro-, and hexahydroiso-α-acids—this compound is primarily used in brewing to confer light-stable bitterness, enhanced foam stability, and distinctive temporal bitterness qualities to beer [2]. Its commercial availability as both a purified analytical standard (ICS-H2, total hexahydroiso-α-acids: 65.9% w/w) and as formulated potassium/dicyclohexylamine salt preparations enables its use in quality control and product development across the brewing industry [3].

Why Hexahydroisocohumulone Cannot Be Interchanged with Other Reduced Iso-α-Acids Without Functional Impact


The four classes of reduced iso-α-acids—rho, tetrahydro, hexahydro, and unreduced iso—exhibit fundamentally different profiles across bitterness intensity, temporal bitterness quality, foam stabilization potency, and light/oxidative stability, precluding simple one-to-one substitution in brewing formulations [1]. While all reduced forms eliminate lightstruck (skunky) off-flavor, rho-iso-α-acids are only 60–80% as bitter as iso-α-acids, tetrahydroiso-α-acids can be 1.6–1.8× more bitter, and hexahydroiso-α-acids are approximately equal in bitterness to iso-α-acids but with a characteristically prolonged aftertaste [2]. Furthermore, the foam-stabilizing power follows the rank order Tetra > Hexa > Iso > Rho, with Hexa requiring ≥4.2 ppm replacement to significantly outperform Iso [3]. Within the hexahydroiso-α-acid class, the specific homolog—isocohumulone versus isohumulone versus isoadhumulone—further modulates bitterness quality, as isocohumulone-derived species are consistently perceived as less bitter and potentially harsher than their isohumulone counterparts [4]. Selection of hexahydroisocohumulone over generic hexahydroiso-α-acid mixtures or other reduced classes therefore directly impacts product specifications for bitterness units, foam retention, and flavor shelf-life.

Quantitative Evidence for Hexahydroisocohumulone Differentiation: Direct Comparator Data for Procurement Decisions


Foam Stability: Hexahydroiso-α-Acids Outperform Unreduced and Dihydro- Forms but Trail Tetrahydro- in NIBEM Analysis

In a head-to-head comparison of all four commercial iso-α-acid classes in unhopped lager beer, hexahydroiso-α-acids (Hexa) demonstrated foam-stabilizing power significantly greater than iso-α-acids (Iso) and rho-iso-α-acids (Rho), though ranking second to tetrahydroiso-α-acids (Tetra) [1]. At a replacement level of 4.2 ppm, Hexa produced NIBEM-30 foam stability values significantly larger than Iso at the 95% confidence level, compared to 2.4 ppm required for Tetra to achieve the same statistical threshold [1]. This rank order (Tetra > Hexa > Iso > Rho) was consistent across the tested concentration range of 2–10 ppm using the NIBEM Foam Stability Tester (NIBEM-TPH) with foam generated via Inpack 2000 Flasher Head [1].

Foam stability Brewing NIBEM foam tester

Relative Bitterness Intensity: Hexahydroiso-α-Acids Are Approximately Equipotent to Iso-α-Acids, Unlike the 1.6–1.8× More Bitter Tetrahydro- Form

A trained panel using a time-intensity protocol evaluated seven concentrations of each reduced iso-α-acid in unhopped lager beer, with individual panelist dose-response curves fitted using a nonlinear change-point model [1]. Statistical comparison of equal-bitter relationship parameters via one-sample, two-sided t-tests established that tetrahydro- and hexahydro-iso-α-acids were approximately equal in bitterness to iso-α-acids, whereas rho-iso-α-acids were significantly less bitter [1]. These results were independently validated by a consumer panel [1]. This finding contrasts with earlier claims that tetrahydroiso-α-acids are 1.6–1.8× more bitter than iso-α-acids [2], with the more rigorous time-intensity approach converging on an approximate 1.0–1.1× ratio for both Tetra and Hexa [1].

Bitterness intensity Time-intensity Sensory equivalence

Flavor Stability Under Forced Ageing: Hexahydroiso-α-Acids Exhibit Superior Oxidative Resistance Relative to Rho and Tetra Classes

In a comparative forced-ageing study of beers bittered with different hop products, significant differences in flavour stability were observed within the group of reduced iso-α-acid products [1]. Under forced ageing in the absence of light, beers hopped with CO₂-extract showed the strongest deterioration, followed by iso-α-extract beers. Rho, Tetra, and Hexa all showed significantly better stability, with a clear tendency to improve along the series Rho → Tetra → Hexahydro-isohumulone [1]. Under light exposure, beers containing only reduced hop products were virtually unaffected by lightstruck or cardboard oxidation off-flavors, whereas CO₂-extract and iso-α-extract beers rapidly developed these defects [1]. Chemiluminescence instrumental analysis confirmed the sensory findings [1].

Flavor stability Forced ageing Sensory analysis

Homolog-Specific Bitterness: Isocohumulone vs. Isohumulone Backbone Determines Potency and Quality of Hexahydro- Derivatives

The sensory bitterness intensity of individual hop bitter acid congeners was quantified by Hughes and Simpson (1996), who isolated cis- and trans-isomers of isocohumulone and isohumulone and tested them via >1,200 two-glass taste tests over 16.6–166 μM concentration ranges against quinine sulfate [1]. cis-Isohumulone was found to be the most bitter hop acid studied (ca. 1.82× more bitter than trans-isohumulone), while trans-isocohumulone was perceived as the least bitter (ca. 0.74× the bitterness of trans-isohumulone) [1]. These homolog-level differences are structurally preserved upon hydrogenation to the hexahydro- form, meaning that hexahydroisocohumulone is expected to be measurably less bitter than hexahydroisohumulone, with a coarser, more lingering bitterness character historically associated with higher isocohumulone content [2].

Isocohumulone Homolog bitterness Congener selectivity

Analytical Traceability: Dedicated International Calibration Standard ICS-H2 Enables Precise Quantification of Hexahydroiso-α-Acids Including the Isocohumulone Homolog

The International Hop Standards Committee (IHSC), jointly endorsed by ASBC, EBC, IBD, and BCOJ, has released and maintained a dedicated international calibration standard (ICS-H2, DCHA-Hexa) specifically for the HPLC quantification of hexahydroiso-α-acids [1]. This standard, consisting of purified dicyclohexylamine salts of cis-hexahydroiso-α-acids, is certified at a total hexahydroiso-α-acid content of 65.9% (w/w) with a co-ratio (ICS-H2) of 0.289, and resolves six individual hexahydroiso-α-acid peaks including (6R)-cis-hexahydroisocohumulone (H1), (6S)-cis-hexahydroisocohumulone (H3), and hexahydroiso-n/ad-humulone peaks (H4–H6) [2]. This dedicated standard is necessary because the chromatographic behavior and response factors of hexahydroiso-α-acids differ from those of iso-, rho-, and tetrahydroiso-α-acid standards (ICS-I3, ICS-R2, ICS-T3), mandating a separate calibration for accurate quantification per EBC Method 7.9 [1].

HPLC calibration Quality control ICS-H2

Light Stability Mechanism: Hexahydroisocohumulone Prevents MBT Formation via Dual Structural Modifications Unlike Tetrahydro- Which Retains Photodegradation Potential

All reduced iso-α-acid classes prevent the formation of 3-methyl-2-butene-1-thiol (MBT, the 'skunky' off-flavor compound with a sensory threshold of ~7 ng/L), but through distinct structural mechanisms with differing degrees of completeness [1]. Dihydroiso-α-acids (Rho) eliminate light sensitivity by converting the α-hydroxyketone (acyloin) group to a light-stable vicinal diol [1]. Hexahydroiso-α-acids achieve light stability via the same carbonyl reduction and additionally by saturating both carbon-carbon double bonds in the side chains, providing a redundant protective mechanism [1]. In contrast, tetrahydroiso-α-acids retain the photolabile α-hydroxyketone function; although MBT formation is blocked because the 3-methyl-2-butenyl radical cannot form from the saturated side chain, the tetrahydro- structure still undergoes photodegradation that may generate other (non-MBT) degradation products [1].

Light stability MBT Photodegradation

Hexahydroisocohumulone Application Scenarios Anchored in Differentiated Performance Evidence


Clear-Glass Beer Brands Demanding Both Light Stability and Enhanced Foam Without Bitterness Over-Adjustment

When reformulating a lager or ale for clear-glass packaging, the brewer requires complete light stability (elimination of MBT off-flavor) simultaneously with foam quality improvement, without materially altering the bitterness intensity that defines the brand's sensory identity. Hexahydroisocohumulone, or hexahydroiso-α-acid mixtures with a defined co-ratio, uniquely satisfies this requirement: it provides full light stability via dual structural protection [1], delivers foam stability significantly superior to unreduced iso-α-acids at ≥4.2 ppm dosage [2], and maintains bitterness equipotent to iso-α-acids (~1.0–1.1×) so that existing BU specifications require negligible adjustment [3]. In contrast, Rho sacrifices bitterness potency (60–80% of Iso) and Tetra introduces potential photodegradation uncertainty despite comparable foam benefits.

Long-Shelf-Life Export Beers Requiring Superior Oxidative Flavor Stability

Export beers destined for warm-climate markets or extended distribution chains face accelerated oxidative staling. The demonstrated rank order of forced-ageing flavor stability—Hexa > Tetra > Rho > Iso-extract [1]—positions hexahydroiso-α-acids as the optimal bittering choice for shelf-life maximization. Sensory and chemiluminescence data confirm that Hexa-bittered beers resist cardboardy oxidation aroma development significantly better than Tetra- or Rho-bittered equivalents [1]. For procurement, this translates to specifying hexahydroiso-α-acid products with a defined isocohumulone content to simultaneously manage bitterness quality (less potent, potentially sharper) alongside oxidative stability, particularly for brands where a crisp, clean bitterness profile aligns with the target flavor.

Quality Control and Regulatory Compliance for Hexahydroiso-α-Acid Content Verification

Regulatory and commercial specifications for reduced iso-α-acid content in finished beer or hop extracts require validated analytical quantification. The dedicated international calibration standard ICS-H2 (65.9% w/w total hexahydroiso-α-acids, co-ratio 0.289) [1] is the only reference material that enables accurate resolution and quantification of individual hexahydroiso-α-acid homologs including (6R)- and (6S)-cis-hexahydroisocohumulone (peaks H1 and H3) [2]. Quality control laboratories performing EBC Method 7.9 or equivalent HPLC analyses must procure ICS-H2 to avoid the systematic quantification errors that arise from attempting to calibrate hexahydro- peaks against ICS-I3 or ICS-T3 standards, ensuring defensible label claims and batch release decisions.

Research into Homolog-Specific Pharmacological and Sensory Properties of Reduced Hop Bitter Acids

The iso-α-acid homologs (isohumulone, isocohumulone, isoadhumulone) exhibit distinct bitterness potencies spanning an ~1.82× range, with isocohumulone-derived species consistently the least bitter and potentially harsher in character [1]. These homolog-specific differences are structurally retained in the hexahydro- series. Research programs investigating the anti-inflammatory (PPAR modulation [2]), antimicrobial, or metabolic activities of reduced iso-α-acids require pure hexahydroisocohumulone (CAS 685110-37-6) rather than mixed hexahydroiso-α-acid extracts to deconvolute homolog-specific effects. The availability of HPLC-grade hexahydroisocohumulone as a discrete analytical standard, distinguishable from hexahydroisohumulone by the ICS-H2 co-ratio, enables reproducible dosing in cell-based and in vivo pharmacological studies [3].

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